Enzyme Affinity Comparison: Gly-Pro-pNA (Hydrochloride) Versus Fluorogenic Gly-Pro-AMC
Gly-Pro-pNA (hydrochloride) exhibits a Michaelis‑Menten constant (Km) of 114 µM for human recombinant DPP‑IV, compared to 50 µM for the fluorogenic analog H‑Gly‑Pro‑AMC . The higher Km of Gly-Pro-pNA translates to a 2.28‑fold lower apparent binding affinity for the enzyme, a characteristic that expands the linear dynamic range of the assay at higher substrate concentrations and minimizes the risk of substrate depletion in end‑point assays .
| Evidence Dimension | Michaelis‑Menten constant (Km) |
|---|---|
| Target Compound Data | 114 µM |
| Comparator Or Baseline | H‑Gly‑Pro‑AMC (Km = 50 µM) |
| Quantified Difference | 2.28‑fold higher Km (lower affinity) for Gly-Pro-pNA |
| Conditions | Human recombinant DPP‑IV; DPPIV Drug Discovery Kit assay conditions; 37°C |
Why This Matters
This higher Km enables the use of saturating substrate concentrations (e.g., 500‑1000 µM) without risk of substrate depletion during extended incubation, which is essential for reliable end‑point absorbance‑based inhibitor screening.
